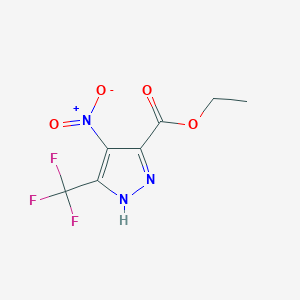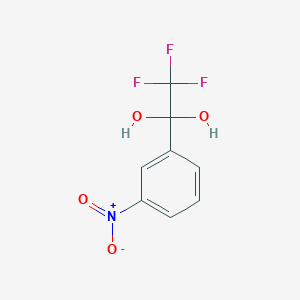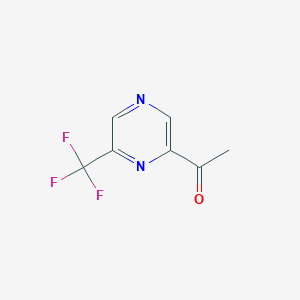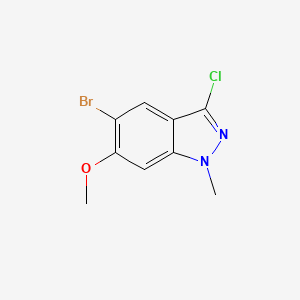
5-Bromo-3-chloro-6-methoxy-1-methyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-chloro-6-methoxy-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a bromine atom at the 5-position, a chlorine atom at the 3-position, a methoxy group at the 6-position, and a methyl group at the 1-position of the indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-6-methoxy-1-methyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-4-chloro-6-methoxyaniline with methylhydrazine in the presence of a cyclizing agent such as polyphosphoric acid or methanesulfonic acid . The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the indazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to minimize byproducts and ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-6-methoxy-1-methyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and other coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products depend on the type of reaction. For example, substitution reactions can yield various substituted indazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-3-chloro-6-methoxy-1-methyl-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and anti-inflammatory drugs.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study biological pathways and mechanisms.
Industrial Applications: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-6-methoxy-1-methyl-1H-indazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as kinases, receptors, or enzymes, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites, leading to inhibition or activation of the target .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1H-indazole
- 3-Chloro-1H-indazole
- 6-Methoxy-1H-indazole
Comparison
Compared to its analogs, 5-Bromo-3-chloro-6-methoxy-1-methyl-1H-indazole is unique due to the specific combination of substituents on the indazole ring. This unique structure can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H8BrClN2O |
|---|---|
Molecular Weight |
275.53 g/mol |
IUPAC Name |
5-bromo-3-chloro-6-methoxy-1-methylindazole |
InChI |
InChI=1S/C9H8BrClN2O/c1-13-7-4-8(14-2)6(10)3-5(7)9(11)12-13/h3-4H,1-2H3 |
InChI Key |
UILDZEYEDKNROC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C(=N1)Cl)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzo[c][1,2,5]oxadiazol-5-yloxy)-N-methylethanamine](/img/structure/B13121726.png)



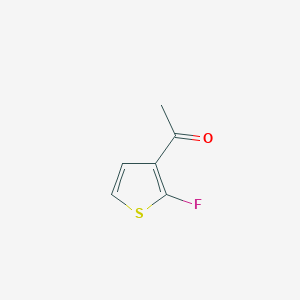
![6-(Difluoromethoxy)-2-methoxy-1H-benzo[d]imidazole](/img/structure/B13121762.png)

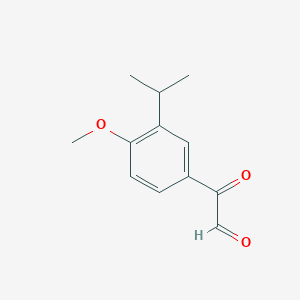
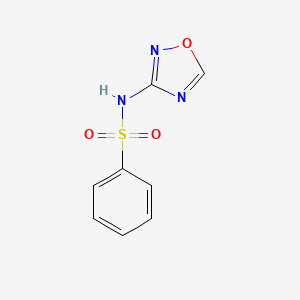
![[5-(Ethylsulfanyl)furan-3-yl]boronic acid](/img/structure/B13121786.png)
![N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B13121794.png)
